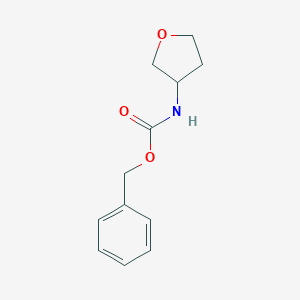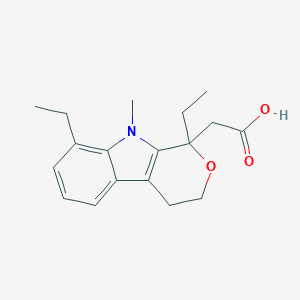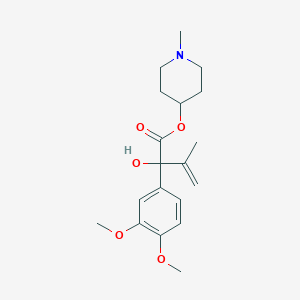
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate, also known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent psychostimulant and is known to produce effects similar to those of other stimulants such as cocaine and amphetamines. The compound has been the subject of research in the scientific community due to its potential application in the field of neuroscience.
Mécanisme D'action
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychostimulant effects produced by the compound. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to act as a norepinephrine reuptake inhibitor, which may contribute to its stimulant effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate are similar to those produced by other stimulants such as cocaine and amphetamines. The compound has been shown to increase heart rate and blood pressure, as well as produce feelings of euphoria and increased energy. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to produce hyperthermia and seizures in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its potent dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, the compound has been shown to produce rewarding effects, which makes it a useful tool for studying the neural mechanisms underlying drug addiction. However, one of the limitations of using 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its potential for producing adverse effects such as hyperthermia and seizures.
Orientations Futures
There are several future directions for research on 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate. One area of research could focus on the potential therapeutic applications of the compound. For example, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate may be useful in the treatment of certain neurological disorders such as Parkinson's disease. Additionally, further research could be conducted to better understand the mechanisms underlying the adverse effects produced by the compound, such as hyperthermia and seizures. Finally, future research could focus on the development of safer and more effective analogs of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine and formaldehyde to form 1-methyl-4-piperidinone. This intermediate is then reacted with isopropenyl glycolate to form the final product, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate.
Applications De Recherche Scientifique
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been studied extensively in the field of neuroscience due to its potential application as a research tool. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to produce rewarding effects, which makes it a useful tool for studying the neural mechanisms underlying drug addiction.
Propriétés
Numéro CAS |
101710-94-5 |
|---|---|
Nom du produit |
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate |
Formule moléculaire |
C19H27NO5 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C19H27NO5/c1-13(2)19(22,14-6-7-16(23-4)17(12-14)24-5)18(21)25-15-8-10-20(3)11-9-15/h6-7,12,15,22H,1,8-11H2,2-5H3 |
Clé InChI |
NIHALXQKTUBPOF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CCN(CC2)C)O |
SMILES canonique |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CCN(CC2)C)O |
Synonymes |
MANDELIC ACID, 3,4-DIMETHOXY-alpha-ISOPROPENYL-, 1-METHYL-4-PIPERIDYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
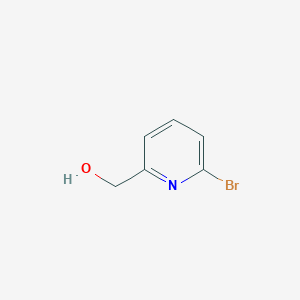
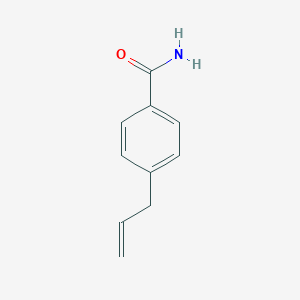
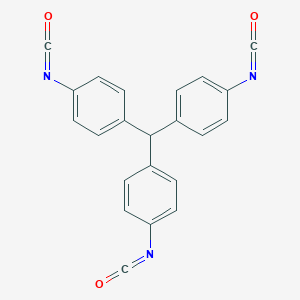
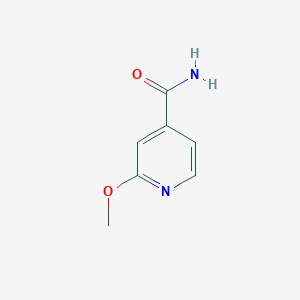
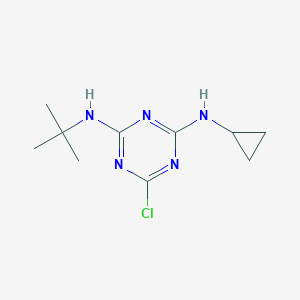
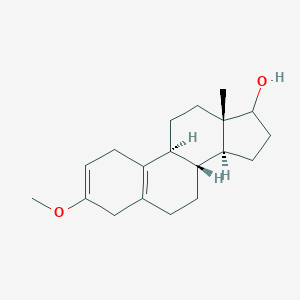
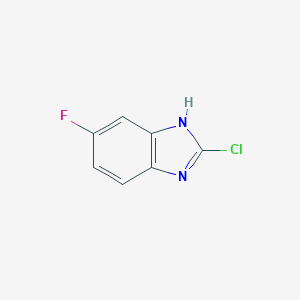
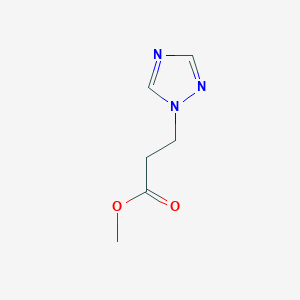
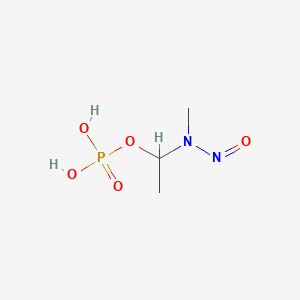
![2-[(Acetyloxy)methyl]-6-[(4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undec-7-yl)oxy]tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name)](/img/structure/B21193.png)
